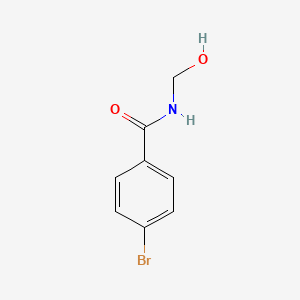

4-Bromo-N-(hydroxymethyl)benzamide

Description

4-Bromo-N-(hydroxymethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzene ring and a hydroxymethyl (-CH$2$OH) group attached to the amide nitrogen. The molecular formula is inferred as C$8$H$8$BrNO$2$, with an average molecular mass of ~230.06 g/mol (approximated from similar compounds in ).

Properties

CAS No. |

40478-10-2 |

|---|---|

Molecular Formula |

C8H8BrNO2 |

Molecular Weight |

230.06 g/mol |

IUPAC Name |

4-bromo-N-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |

InChI Key |

YCCRTCHHMXALGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCO)Br |

Origin of Product |

United States |

Preparation Methods

Direct Hydroxymethylation of 4-Bromobenzamide

One straightforward approach involves the reaction of 4-bromobenzamide with formaldehyde or paraformaldehyde under controlled conditions to introduce the hydroxymethyl group on the nitrogen atom. This method typically requires mild acidic or basic catalysis to facilitate nucleophilic attack by the amide nitrogen on the electrophilic formaldehyde carbon.

- Typical Reaction Conditions:

- Formaldehyde (aqueous or paraformaldehyde)

- Mild acid/base catalyst (e.g., p-toluenesulfonic acid or K2CO3)

- Solvent: Ethanol or aqueous medium

- Temperature: Room temperature to 60°C

- Reaction time: Several hours (monitored by thin layer chromatography)

This method benefits from simplicity and moderate to high yields (typically 80–95%), with the product purified by recrystallization or column chromatography.

Amidation via Hydroxymethylamine Derivatives

An alternative method involves the amidation of 4-bromobenzoic acid or its activated derivatives (such as acid chlorides) with hydroxymethylamine or its salts. This approach allows direct formation of the amide bond with the hydroxymethyl substituent already present on the nitrogen.

- Typical Reaction Conditions:

- 4-Bromobenzoyl chloride or 4-bromobenzoic acid activated by coupling agents

- Hydroxymethylamine hydrochloride or free base

- Base: Triethylamine or sodium hydroxide to neutralize acid byproducts

- Solvent: Dichloromethane, tetrahydrofuran, or ethanol

- Temperature: 0°C to room temperature

- Reaction time: 1–12 hours

This method is advantageous for its specificity and control over substitution but requires careful handling of reactive acyl chlorides and coupling agents.

Catalytic and Solvent-Free Green Synthesis Approaches

Recent advances have introduced green chemistry protocols for amide synthesis, including the preparation of this compound, using heterogeneous catalysts and solvent-free conditions.

- Example:

- Use of silica-coated magnetic CoFe2O4 nanoparticles immobilized with N-propyldiethylenetriamine sulfamic acid as a catalyst

- Reaction of alcohols with nitriles under heating at 80°C without solvent

- Catalyst recovery by magnetic separation and reuse

- Reaction monitored by thin layer chromatography

- Purification by column chromatography

This method, inspired by the Ritter amidation reaction, achieves yields around 81% and aligns with sustainable chemistry goals by minimizing solvent use and enabling catalyst recycling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Hydroxymethylation | 4-Bromobenzamide + formaldehyde, acid/base catalyst, EtOH, 60°C | 80–95 | Simple, mild conditions | Requires careful control of pH |

| Amidation with Hydroxymethylamine | 4-Bromobenzoyl chloride + hydroxymethylamine, base, DCM, RT | 85–90 | Specific, high purity | Handling of acid chlorides |

| Catalytic Solvent-Free Synthesis | Alcohol + nitrile, CoFe2O4SiO2-DASA catalyst, 80°C, solvent-free | ~81 | Green, reusable catalyst | Requires catalyst preparation |

Mechanistic Insights

The direct hydroxymethylation proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbon of formaldehyde, forming a hydroxymethyl intermediate stabilized by hydrogen bonding. In catalytic solvent-free methods, the catalyst activates both the nitrile and alcohol substrates, facilitating amide bond formation through an intermediate iminium ion or related species, followed by hydrolysis to yield the hydroxymethyl amide.

Purification and Characterization

Purification of this compound is commonly achieved by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures. Characterization data reported in literature include:

- Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons, amide NH, and hydroxymethyl protons

- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group absorption

- Mass Spectrometry (MS): Molecular ion peak consistent with C8H8BrNO2

- Elemental Analysis: Consistent with calculated values for the compound

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: 4-Bromo-N-(carboxymethyl)benzamide

Reduction: 4-Bromo-N-(hydroxymethyl)aniline

Substitution: 4-Methoxy-N-(hydroxymethyl)benzamide

Scientific Research Applications

4-Bromo-N-(hydroxymethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The bromine atom enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and bromine substituents increase electrophilicity, favoring interactions with biological targets. Methoxy groups () enhance electron density, improving binding to receptors like FGFR1.

- Hydroxymethyl vs. Alkyl/Aryl Groups : The hydroxymethyl group in the target compound likely increases solubility compared to N-methyl () or N-aryl () analogs.

Physicochemical and Spectroscopic Data

Biological Activity

4-Bromo-N-(hydroxymethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

This compound has the following chemical structure:

- Molecular Formula: C8H8BrNO2

- CAS Number: [Not specified in search results]

This compound features a bromine atom and a hydroxymethyl group attached to a benzamide structure, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are some key findings from recent studies:

Anticancer Activity

A study explored the synthesis of platinum(II) complexes involving derivatives of 4-bromo compounds, indicating potential anticancer properties. The results showed that these complexes could affect gene expression related to cancer progression, suggesting that 4-bromo derivatives may enhance the efficacy of anticancer agents .

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of related bromo compounds. While specific data on this compound was not detailed, similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent .

Enzyme Inhibition

Research into similar benzamide derivatives has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on N-(acetoxymethyl)-4-chlorobenzamide revealed that certain structural modifications can lead to enhanced enzyme inhibition, which may be applicable to this compound as well .

Case Studies

- Anticancer Efficacy : A study conducted on platinum(II) complexes demonstrated that introducing a bromo group significantly influenced the cytotoxicity against cancer cell lines. The presence of the hydroxymethyl group was also noted to enhance solubility and bioavailability .

- Antimicrobial Activity : In vitro tests showed that bromo derivatives exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest that structural characteristics play a crucial role in determining antimicrobial efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.